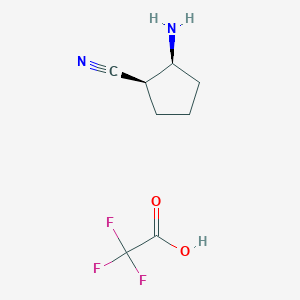
Methyl 2,6-dimethoxy-5-nitro-4-pyrimidinecarboxylate
Descripción general
Descripción
Methyl 2,6-dimethoxy-5-nitro-4-pyrimidinecarboxylate (DMNP) is a chemical compound with potential applications in scientific research. It is a pyrimidine derivative that has been synthesized using various methods. DMNP has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. In
Mecanismo De Acción
Methyl 2,6-dimethoxy-5-nitro-4-pyrimidinecarboxylate inhibits the activity of protein kinase C and protein kinase A by binding to the ATP-binding site of the enzymes. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation, differentiation, and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects in various cell types. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce the levels of reactive oxygen species in cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2,6-dimethoxy-5-nitro-4-pyrimidinecarboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yield. It has been shown to have potent inhibitory effects on certain enzymes, making it a useful tool for studying their function. However, this compound also has limitations. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on Methyl 2,6-dimethoxy-5-nitro-4-pyrimidinecarboxylate. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of its potential as an anticancer agent. Additionally, further studies are needed to fully understand its mechanism of action and its effects on different cell types. Finally, this compound could be used as a tool for studying the function of other enzymes and signaling pathways in cells.
Aplicaciones Científicas De Investigación
Methyl 2,6-dimethoxy-5-nitro-4-pyrimidinecarboxylate has potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes such as protein kinase C and protein kinase A. This compound has also been used as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, this compound has been studied for its potential as an anticancer agent.
Propiedades
IUPAC Name |
methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O6/c1-15-6-5(11(13)14)4(7(12)16-2)9-8(10-6)17-3/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXIQUGVZLSUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1[N+](=O)[O-])C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















